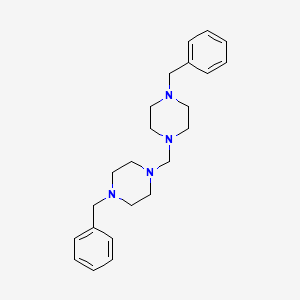

1,1'-Methylenebis(4-benzylpiperazine)

Beschreibung

1,1'-Methylenebis(4-benzylpiperazine) is a bis-piperazine derivative characterized by two piperazine rings connected via a methylene bridge, each substituted with a benzyl group at the 4-position. This structural motif confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.

Eigenschaften

CAS-Nummer |

6737-88-8 |

|---|---|

Molekularformel |

C23H32N4 |

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

1-benzyl-4-[(4-benzylpiperazin-1-yl)methyl]piperazine |

InChI |

InChI=1S/C23H32N4/c1-3-7-22(8-4-1)19-24-11-15-26(16-12-24)21-27-17-13-25(14-18-27)20-23-9-5-2-6-10-23/h1-10H,11-21H2 |

InChI-Schlüssel |

DFSZROKYIAIAMI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CC2=CC=CC=C2)CN3CCN(CC3)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1’-Methylenebis(4-benzylpiperazine) can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride. The reaction typically takes place in an organic solvent such as ethanol, under controlled temperature conditions. The process involves the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

In an industrial setting, the production of 1,1’-Methylenebis(4-benzylpiperazine) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of catalysts and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Methylenebis(4-benzylpiperazine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpiperazine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1,1’-Methylenebis(4-benzylpiperazine) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 1,1’-Methylenebis(4-benzylpiperazine) involves its interaction with specific molecular targets in the body. It is known to act on the central nervous system, where it can modulate the activity of neurotransmitters. The compound’s effects are mediated through its binding to receptors and subsequent activation or inhibition of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Symmetry: The bis-piperazine structure distinguishes it from mono-substituted analogues (e.g., BZP), enabling dual binding interactions in biological targets .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

- 1,1'-Methylenebis(4-benzylpiperazine) : Predicted to have moderate solubility due to the balance between aromatic bulk (benzyl groups) and polar piperazine nitrogens. LogP values are likely higher than methoxy derivatives (e.g., 1-(4-Methoxybenzyl)piperazine, LogP ~1.5) .

- 1,1'-Methylenebis(4-methylpiperazine) : Lower LogP (~1.0) enhances solubility, aligning with SwissADME predictions for similar compounds .

Drug-Likeness

- 1,1'-Methylenebis(4-benzylpiperazine): Complies with Lipinski’s rule (MW <500, H-bond donors/acceptors <10/5). However, its symmetry may complicate metabolic clearance .

- Mono-Substituted Analogues (e.g., BZP): Simpler structures with fewer rotatable bonds (e.g., BZP: 2 vs. 4 in bis-piperazines), favoring oral bioavailability .

Antiparasitic and Antimicrobial Potential

Cytotoxicity Considerations

- Bis-(m-chlorophenylpiperazino)-methane: High lipophilicity correlates with increased cytotoxicity in mammalian cells (e.g., IC50 <10 µM in some assays) .

- 1-(4-Methoxybenzyl)piperazine : Lower cytotoxicity (IC50 >50 µM) attributed to improved solubility and reduced membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.